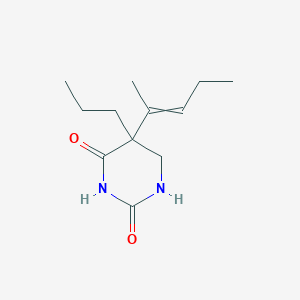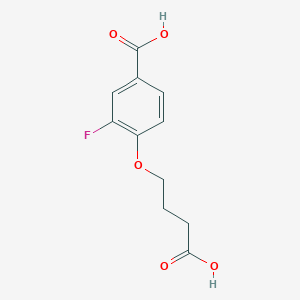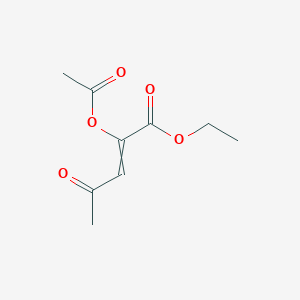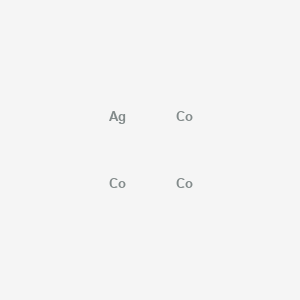
Cobalt;silver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-silver compounds are an intriguing class of materials that combine the unique properties of cobalt and silver. Cobalt is a transition metal known for its magnetic properties, high melting point, and catalytic activity . Silver, on the other hand, is renowned for its excellent electrical conductivity, thermal conductivity, and antimicrobial properties . When combined, these elements can form compounds with a wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt-silver compounds can be synthesized using various methods, including chemical co-precipitation, sol-gel processes, and hydrothermal synthesis . One common method involves the reduction of cobalt and silver salts in the presence of a stabilizing agent to form nanoparticles. For example, cobalt nitrate and silver nitrate can be reduced using sodium borohydride in an aqueous solution to produce cobalt-silver nanoparticles .
Industrial Production Methods: In industrial settings, the production of cobalt-silver compounds often involves large-scale chemical reduction processes. These methods typically use high-purity cobalt and silver salts and controlled reaction conditions to ensure the formation of uniform and stable compounds. The resulting materials are then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions: Cobalt-silver compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions . For instance, cobalt-silver nanoparticles can be oxidized to form cobalt oxide and silver oxide under specific conditions.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of cobalt-silver compounds include sodium borohydride (for reduction), hydrogen peroxide (for oxidation), and various ligands for coordination reactions . The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of cobalt-silver compounds depend on the specific reaction conditions. For example, oxidation reactions can produce cobalt oxide and silver oxide, while reduction reactions can yield metallic cobalt and silver .
Scientific Research Applications
Cobalt-silver compounds have a wide range of scientific research applications due to their unique properties . In chemistry, they are used as catalysts in various reactions, including hydrogenation and oxidation processes. In biology and medicine, cobalt-silver nanoparticles are explored for their antimicrobial properties and potential use in drug delivery systems . Additionally, these compounds are used in the development of advanced materials for energy storage, such as batteries and supercapacitors .
Mechanism of Action
The mechanism of action of cobalt-silver compounds varies depending on their application . In antimicrobial applications, the silver component disrupts bacterial cell membranes and interferes with cellular processes, leading to cell death . The cobalt component can enhance the antimicrobial activity by generating reactive oxygen species that further damage bacterial cells . In catalytic applications, cobalt-silver compounds facilitate chemical reactions by providing active sites for reactant molecules to interact and transform into products .
Comparison with Similar Compounds
Cobalt-silver compounds can be compared with other similar compounds, such as cobalt-nickel and silver-copper compounds . While cobalt-nickel compounds are known for their magnetic properties and use in electronic devices, cobalt-silver compounds offer a unique combination of antimicrobial and catalytic properties . Silver-copper compounds, on the other hand, are primarily used for their electrical conductivity and antimicrobial activity . The distinct properties of cobalt-silver compounds make them suitable for a broader range of applications, particularly in fields requiring both antimicrobial and catalytic functionalities.
Similar Compounds
- Cobalt-nickel compounds
- Silver-copper compounds
- Cobalt-iron compounds
- Silver-gold compounds
Properties
CAS No. |
853245-76-8 |
|---|---|
Molecular Formula |
AgCo3 |
Molecular Weight |
284.668 g/mol |
IUPAC Name |
cobalt;silver |
InChI |
InChI=1S/Ag.3Co |
InChI Key |
AURWBJBJEQSMPD-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


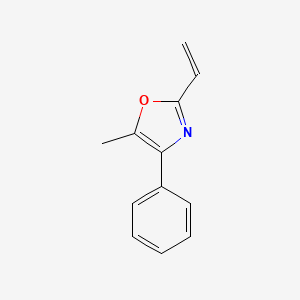
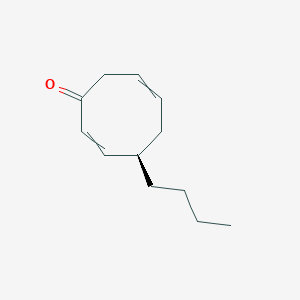
![4,4'-(Piperazine-1,4-diyl)bis[2,6-di(pyrrolidin-1-yl)pyrimidine]](/img/structure/B14203560.png)

![1,1'-Sulfanediylbis[3-(octyloxy)propan-2-ol]](/img/structure/B14203572.png)

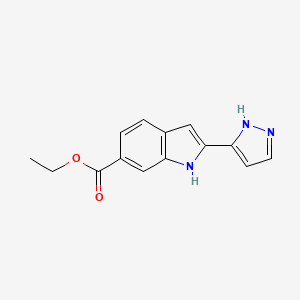
![3-[2-(Phenylsulfanyl)dec-1-EN-1-YL]pyridine](/img/structure/B14203582.png)

![Benzyl 4-oxo-4-[(pyridin-3-yl)amino]butanoate](/img/structure/B14203603.png)
